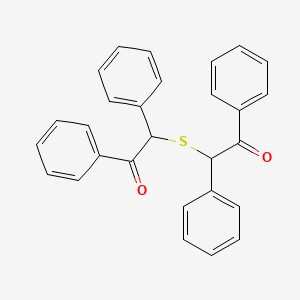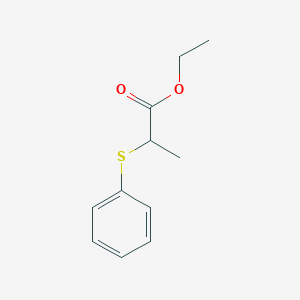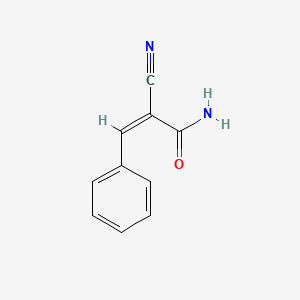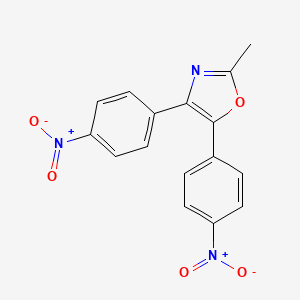![molecular formula C24H18FN3O2 B11940724 2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyano group, a fluorobenzyl group, an indole moiety, and a furan ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propenamide Backbone: The cyano group and the propenamide backbone can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with cyanoacetic acid and a suitable aldehyde in the presence of a base such as piperidine.
Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate product with furylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for studying molecular recognition and binding processes.
Medicine
In medicine, (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
- (2E)-2-cyano-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
- (2E)-2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
- (2E)-2-cyano-3-[1-(4-bromobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C24H18FN3O2 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H18FN3O2/c25-20-9-7-17(8-10-20)15-28-16-19(22-5-1-2-6-23(22)28)12-18(13-26)24(29)27-14-21-4-3-11-30-21/h1-12,16H,14-15H2,(H,27,29)/b18-12+ |
InChIキー |
RYCBFBPDOOLOBR-LDADJPATSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C(=O)NCC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)










![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)

